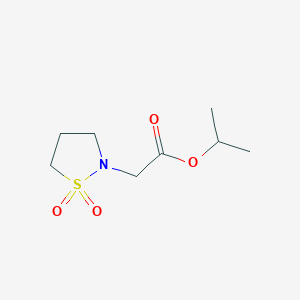![molecular formula C11H19NO4 B7587381 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid, also known as BOC-L-2-Aminobutyric acid, is a non-proteinogenic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
Wirkmechanismus
The mechanism of action of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is dependent on its incorporation into peptides and proteins. The introduction of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can alter the conformation and stability of the molecule, which can affect its interactions with other molecules. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its binding affinity to a target protein by stabilizing a specific conformation that is required for binding.
Biochemical and Physiological Effects
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been shown to have minimal biochemical and physiological effects when administered alone. However, its incorporation into peptides and proteins can alter their properties and lead to changes in biochemical and physiological effects. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its proteolytic resistance, which can prolong its half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in lab experiments include its ability to introduce conformational constraints, alter properties of peptides and proteins, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is relatively easy to synthesize and can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, the limitations of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid include its potential to alter the biological activity of peptides and proteins and the need for careful characterization of the modified molecules.
Zukünftige Richtungen
There are several future directions for the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in scientific research. One direction is the development of new methods for introducing 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into peptides and proteins. Another direction is the exploration of the effects of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid on protein-protein interactions and signaling pathways. Additionally, the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in the design of new therapeutics and drug delivery systems is an area of potential future research.
Synthesemethoden
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can be synthesized through a multistep process involving the protection of the carboxyl group, the formation of the oxolane ring, and the deprotection of the BOC group. The synthesis starts with the reaction of tert-butyl 2-aminobutyrate with diethylene glycol in the presence of a catalyst to form the protected intermediate. The oxolane ring is then formed by the reaction of the intermediate with acetic anhydride and triethylamine. Finally, the BOC group is removed by treatment with trifluoroacetic acid to obtain 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid.
Wissenschaftliche Forschungsanwendungen
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used in scientific research as a tool to study protein structure and function. It has been incorporated into peptides and proteins to introduce conformational constraints and alter their properties. For example, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used to stabilize helical structures, increase proteolytic resistance, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
Eigenschaften
IUPAC Name |
2-[butan-2-yl(oxolane-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-8(2)12(6-10(13)14)11(15)9-4-5-16-7-9/h8-9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOPXSTWLZEQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)